molecular formula C4H4N2O B3024168 2-Hydroxypyrimidine CAS No. 51953-13-0

2-Hydroxypyrimidine

Cat. No.: B3024168
CAS No.: 51953-13-0
M. Wt: 96.09 g/mol
InChI Key: VTGOHKSTWXHQJK-UHFFFAOYSA-N
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Description

2-Hydroxypyrimidine, also known as 2-pyrimidinol, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are significant in biological systems, as they form the core structure of nucleic acids such as cytosine, thymine, and uracil . This compound is an important intermediate in various chemical and pharmaceutical syntheses.

Scientific Research Applications

2-Hydroxypyrimidine has diverse applications in scientific research:

Mechanism of Action

Target of Action

2-Hydroxypyrimidine, also known as pyrimidin-2-ol, primarily targets the adenosine deaminase enzyme . This enzyme plays a crucial role in the purine metabolism pathway, which is essential for cellular energy production and synthesis of DNA and RNA.

Mode of Action

It is known that the compound interacts with its target, adenosine deaminase, potentially inhibiting its activity . This interaction could lead to changes in the purine metabolism pathway, affecting the synthesis of DNA, RNA, and other crucial cellular components.

Biochemical Pathways

This compound is involved in the pyrimidine metabolism pathway . It serves as a building block for the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . Thiamine diphosphate plays a vital role in carbohydrate metabolism, acting as a coenzyme in the decarboxylation of alpha-keto acids.

Pharmacokinetics

It’s known that the bioavailability and pharmacokinetic profile of a compound can significantly impact its therapeutic efficacy and safety .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with adenosine deaminase and its role in the pyrimidine metabolism pathway. By serving as a precursor in the synthesis of thiamine diphosphate, this compound contributes to various cellular functions, including energy production and nucleic acid synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of this compound in soils depends significantly on moisture, acidity, and organic matter content . Furthermore, the compound’s action can be affected by the presence of other substances in the environment, such as other metabolites or enzymes involved in the same or related biochemical pathways .

Safety and Hazards

2-Hydroxypyrimidine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

There are ongoing studies on the use of 2-Hydroxypyrimidine and its derivatives in various fields. For instance, 5-chloro-2-hydroxypyridine derivatives with push-pull electronic structure configuration have been used in perovskite solar cells . Another study reported a solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -quinoxalines, and -amides using equimolar POCl3 .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like phosphorus oxychloride and thionyl chloride are employed for chlorination reactions.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Chloropyrimidine derivatives.

Comparison with Similar Compounds

    2-Hydroxypyridine: Similar in structure but contains a nitrogen atom at position 1 instead of 3.

    4-Hydroxypyrimidine: Hydroxyl group at position 4 instead of 2.

    5-Hydroxypyrimidine: Hydroxyl group at position 5 instead of 2.

Uniqueness: 2-Hydroxypyrimidine is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to interact with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGOHKSTWXHQJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060315
Record name 2-Hydroxypyrimidine
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Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-01-7, 51953-13-0, 55949-38-7
Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 2-Pyrimidinol
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Record name 2(1H)-Pyrimidinone
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Record name 2-Hydroxypyrimidine
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Record name 1H-pyrimidin-2-one
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Record name 2-PYRIMIDONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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